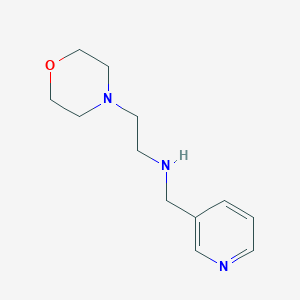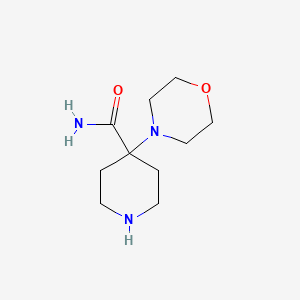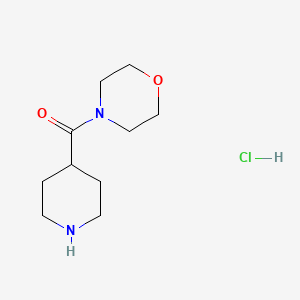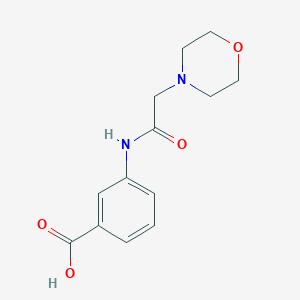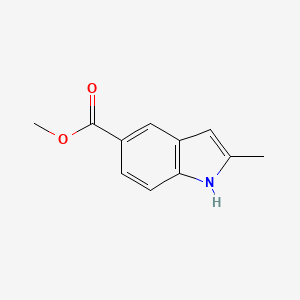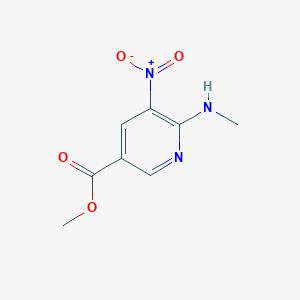
N-(5-amino-2,4-dichlorophenyl)-4-methylbenzenesulfonamide
Vue d'ensemble
Description
N-(5-amino-2,4-dichlorophenyl)-4-methylbenzenesulfonamide, commonly known as aminopyrine, is an organic compound belonging to the class of sulfonamides. It is an aromatic amine with an aromatic ring and a sulfonamide group. Aminopyrine has a wide range of applications in scientific research and has been used for decades. It is a versatile compound used in the synthesis of other compounds, and its biochemical and physiological effects have been studied in detail.
Applications De Recherche Scientifique
Synthesis and Anti-HIV Activity
A series of derivatives of N-(5-amino-2,4-dichlorophenyl)-4-methylbenzenesulfonamide were synthesized and tested for anti-HIV-1 activity. A selected derivative showed good anti-HIV-1 activity with an effective concentration (EC50) value of 15 μM and a weak cytotoxic effect (Brzozowski & Sa̧czewski, 2007).
Crystal and Molecular-Electronic Structure
Two structural isomers related to this compound were synthesized and structurally characterized by X-ray single crystal diffraction. The study provided insights into the electronic structure and kinetic investigation of these molecules (Rublova et al., 2017).
Antibacterial Studies
Sulfonamides of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid, structurally similar to the queried compound, were synthesized and screened for antibacterial activity against Gram-positive and Gram-negative bacterial strains (Patel, J. N. Patel, & Lilakar, 2010).
Supramolecular Architecture Analysis
The study of N-aryl-2,5-dimethoxybenzenesulfonamides, which are structurally similar, revealed different supramolecular architectures mediated by various weak interactions. This work provided insights into the relationship between crystal structures and molecular interactions (Shakuntala et al., 2017).
Computational Study of Sulfonamide Molecules
A computational study of a newly synthesized sulfonamide molecule related to the queried compound was conducted, focusing on its structural, electronic properties, and interaction with proteins (Murthy et al., 2018).
Propriétés
IUPAC Name |
N-(5-amino-2,4-dichlorophenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-8-2-4-9(5-3-8)20(18,19)17-13-7-12(16)10(14)6-11(13)15/h2-7,17H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVABAQCWHPPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




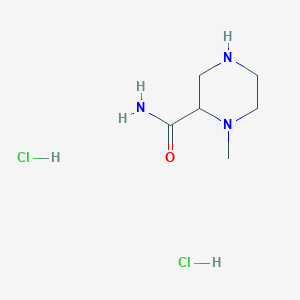
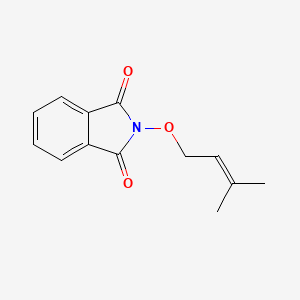
![4-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3023109.png)

